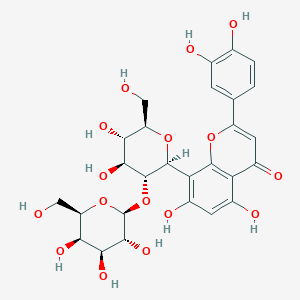

2"-O-beta-L-galactopyranosylorientin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C27H30O16 |

|---|---|

分子量 |

610.5 g/mol |

IUPAC 名称 |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16-,19+,20-,21+,22+,23-,25+,26-,27+/m1/s1 |

InChI 键 |

QQBFHNKJGBCSLG-AMBXKRCHSA-N |

手性 SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to 2''-O-beta-L-galactopyranosylorientin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-beta-L-galactopyranosylorientin is a naturally occurring flavonoid glycoside, a class of compounds renowned for their diverse biological activities.[1][2] This molecule is an orientin (B1677486) derivative, distinguished by the presence of an additional beta-L-galactopyranosyl group. It has been isolated from several plant species, including Lophatherum gracile, Trollius chinensis, and Trollius ledebouri.[1][3][4][5] Primarily, 2''-O-beta-L-galactopyranosylorientin has garnered scientific interest for its potent anti-inflammatory properties.[1][4] This technical guide provides a comprehensive overview of its physicochemical characteristics, biological activity, mechanism of action, and the experimental protocols used to elucidate its effects, serving as a resource for its potential application in research and drug development.

Physicochemical Properties

The fundamental characteristics of 2''-O-beta-L-galactopyranosylorientin are summarized below. This data is critical for experimental design, including solvent selection, concentration calculations, and analytical method development.

| Property | Data | Reference(s) |

| IUPAC Name | 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [3] |

| Synonyms | Orientin 2''-O-β-L-galactoside, 2''-O-β-L-Galorientin | [1][5] |

| CAS Number | 861691-37-4 | [1][3][4] |

| Chemical Class | Flavonoid Glycoside | [1][3] |

| Molecular Formula | C₂₇H₃₀O₁₆ | [1][3] |

| Molecular Weight | 610.5 g/mol | [1][3] |

| Purity (Commercial) | Typically ≥98% (HPLC) | [1][3] |

| Solubility | Soluble in DMSO (e.g., 27.5 mg/mL or 45.04 mM) | [1][5] |

| Appearance | Solid | [1] |

| Storage Conditions | -20°C for long-term storage | [1][6] |

| Stability | Stable for ≥ 4 years when stored at -20°C | [1] |

Biological Activity and Mechanism of Action

Anti-inflammatory Effects

The primary documented biological activity of 2''-O-beta-L-galactopyranosylorientin is its anti-inflammatory effect.[1][4] Research has demonstrated its efficacy in a cellular model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. In this model, the compound significantly inhibits the production of key pro-inflammatory mediators.[1]

Table 1: Effect on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Mediator | Concentration Range (µM) | Observation | Reference |

| Nitric Oxide (NO) | 100 - 200 | Decreased production | [1] |

| Interleukin-6 (IL-6) | 100 - 200 | Decreased production | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | 100 - 200 | Decreased production | [1] |

Proposed Signaling Pathway

The inhibition of NO, IL-6, and TNF-α production suggests that 2''-O-beta-L-galactopyranosylorientin interferes with the canonical inflammatory signaling pathways activated by LPS. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on macrophages. This recognition initiates a downstream signaling cascade, prominently involving the activation of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression, including the genes for inducible nitric oxide synthase (iNOS), TNF-α, and IL-6. The observed effects of 2''-O-beta-L-galactopyranosylorientin indicate a probable inhibitory action on this TLR4-NF-κB signaling axis.

Pharmacokinetics and Transport

Preliminary research indicates that the transport of 2''-O-beta-L-galactopyranosylorientin across cell membranes involves more than passive diffusion.[4] It has been identified as a substrate of the multidrug resistance protein 2 (MRP2), an ATP-binding cassette (ABC) transporter that functions as an efflux pump.[4] This interaction is significant for its pharmacokinetic profile, as MRP2 expression in tissues like the liver, kidneys, and intestines could influence the compound's absorption, distribution, metabolism, and excretion (ADME), potentially impacting its bioavailability and creating a possibility for drug-drug interactions.

Experimental Protocols

The following section details a standard methodology for evaluating the anti-inflammatory activity of 2''-O-beta-L-galactopyranosylorientin in vitro. This protocol is based on the experimental approaches commonly used for this type of analysis.

In Vitro Anti-inflammatory Assay Workflow

The general workflow for assessing the compound's effect on cultured macrophages is depicted below.

References

An In-depth Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with significant anti-inflammatory properties. This document details its chemical structure, physicochemical properties, and its mechanism of action in inhibiting inflammatory pathways. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Chemical Structure and Identification

2”-O-beta-L-galactopyranosylorientin, also known as Orientin-2''-O-β-L-galactoside, is a C-glycosylflavone. The core structure consists of a flavone (B191248) nucleus (orientin) glycosidically linked to a beta-L-galactopyranosyl moiety at the 2” position of the glucose sugar.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 861691-37-4[1][2] |

| Molecular Formula | C₂₇H₃₀O₁₆[1][2] |

| Molecular Weight | 610.52 g/mol [3][4] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-8-(2-O-β-L-galactopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[1] |

| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O[3] |

| InChI Key | QQBFHNKJGBCSLG-KLYXJHKJSA-N[1] |

Physicochemical Properties

| Property | Value/Information | Source |

| Physical State | Solid | [1] |

| Solubility | Soluble in DMSO. Soluble in water. | [1][4] |

| Stability | Stable for at least 4 years when stored at -20°C. | [1] |

| Purity | Commercially available with ≥98.0% purity (HPLC). | |

| pKa | Data not available in public literature. | |

| Melting Point | Data not available in public literature. | |

| NMR Data (¹H and ¹³C) | While NMR is used for identification, specific chemical shift assignments are not available in surveyed public literature.[5] |

Biological Activity and Mechanism of Action

2”-O-beta-L-galactopyranosylorientin exhibits significant anti-inflammatory and neuroprotective effects. Its primary mechanism of action involves the modulation of key signaling pathways in immune cells, particularly microglia.

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.[6] Specifically, it decreases the production of:

-

Nitric Oxide (NO) [6]

-

Tumor Necrosis Factor-alpha (TNF-α) [6]

-

Interleukin-1beta (IL-1β) [6]

-

Interleukin-6 (IL-6)

Signaling Pathway Modulation

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are mediated through the inhibition of pro-inflammatory signaling cascades and the activation of anti-inflammatory pathways.

-

Inhibition of NF-κB and ERK Signaling: The compound suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase (ERK) pathways in response to LPS stimulation.[6] These pathways are central to the transcriptional activation of pro-inflammatory genes.

-

Activation of NRF2/HO-1 Pathway: 2”-O-beta-L-galactopyranosylorientin promotes the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) pathway.[6] This pathway plays a crucial role in the cellular antioxidant response and has anti-inflammatory properties.

Figure 1: Signaling pathway of the anti-inflammatory action of 2”-O-beta-L-galactopyranosylorientin.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of 2”-O-beta-L-galactopyranosylorientin's anti-inflammatory activity.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is adapted from established methods for assessing the anti-inflammatory effects of compounds on murine macrophages.

4.1.1. Materials

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

2”-O-beta-L-galactopyranosylorientin

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

4.1.2. Procedure

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Prepare stock solutions of 2”-O-beta-L-galactopyranosylorientin in DMSO.

-

Pre-treat the cells with various concentrations of the compound (e.g., 10, 50, 100, 200 µM) for 1 hour. Include a vehicle control (DMSO).

-

-

Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

-

Nitrite Measurement (Griess Assay):

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Express the results as a percentage of NO production inhibition compared to the LPS-stimulated control.

-

Figure 2: Experimental workflow for the nitric oxide inhibition assay.

NF-κB Activation Assay in Microglial Cells

This protocol outlines a general method for assessing NF-κB activation by monitoring the nuclear translocation of the p65 subunit using immunofluorescence microscopy.

4.2.1. Materials

-

BV-2 microglial cell line or primary microglia

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

LPS from E. coli

-

2”-O-beta-L-galactopyranosylorientin

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Glass coverslips in a 24-well plate

4.2.2. Procedure

-

Cell Culture and Seeding: Grow BV-2 cells on glass coverslips in a 24-well plate until they reach 70-80% confluency.

-

Treatment and Stimulation:

-

Pre-treat the cells with the desired concentrations of 2”-O-beta-L-galactopyranosylorientin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the p65 (e.g., green fluorescence) and DAPI (blue fluorescence) channels.

-

Analyze the images to quantify the nuclear translocation of p65. This can be done by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

-

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with well-defined anti-inflammatory properties. Its ability to modulate the NF-κB, ERK, and NRF2/HO-1 signaling pathways makes it a strong candidate for further investigation in the development of therapeutics for inflammatory and neurodegenerative diseases. The experimental protocols provided herein offer a foundation for researchers to further explore the biological activities of this and similar flavonoid glycosides. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to obtain more detailed physicochemical data.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biorlab.com [biorlab.com]

- 3. adooq.com [adooq.com]

- 4. Natural Product Description|Orientin 2''-O-β-L-galactoside [sinophytochem.com]

- 5. Orientin 2''-O-rhamnoside | CAS:81398-30-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of 2”-O-beta-L-galactopyranosylorientin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with noteworthy anti-inflammatory properties. The document details its primary natural sources, provides a composite methodology for its extraction and isolation, and elucidates its known mechanism of action through relevant signaling pathways. All quantitative data are presented in a structured table, and key experimental workflows and biological pathways are visualized using diagrams.

Natural Sources of 2”-O-beta-L-galactopyranosylorientin

2”-O-beta-L-galactopyranosylorientin has been identified and isolated from several plant species, primarily within the Trollius and Lophatherum genera. These plants have a history of use in traditional medicine, and modern analytical techniques have confirmed the presence of this bioactive compound. The flowers are a particularly rich source in the Trollius species.

| Plant Species | Family | Plant Part Used | Reference |

| Trollius chinensis Bunge | Ranunculaceae | Flowers | [1][2] |

| Trollius ledebourii | Ranunculaceae | Flowers | [3] |

| Lophatherum gracile Brongn. | Poaceae | Not Specified | [4][5] |

While several studies confirm the presence of 2”-O-beta-L-galactopyranosylorientin in these sources, detailed quantitative data on the percentage yield from raw plant material is not extensively reported in the readily available literature. However, one study on Trollius ledebourii highlighted that 2”-O-β-l-galactopyranosylorientin is a major constituent with a high content.[6] For quantitative analysis, a high-performance thin-layer chromatography (HPTLC) method has been developed for the determination of orientin-2″-O-β-l-galactoside in a Chinese medicine compound antibacterial gel, demonstrating a linearity range of 0.082‒0.575 μg with an average recovery rate of 98.82%.

Experimental Protocols: Extraction and Isolation

The following is a detailed, multi-step protocol for the extraction and isolation of 2”-O-beta-L-galactopyranosylorientin from plant sources, synthesized from established methodologies for flavonoid glycosides.

Plant Material Preparation

-

Collection and Drying: Collect the desired plant parts (e.g., flowers of Trollius chinensis) during their peak season. Air-dry the material in a shaded, well-ventilated area to prevent the degradation of phenolic compounds.

-

Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Maceration: Macerate the powdered plant material in 80% methanol (B129727). A common ratio is 1:10 (w/v) of plant material to solvent.

-

Ultrasonic-Assisted Extraction: To enhance extraction efficiency, subject the mixture to ultrasonic extraction. This process typically involves sonicating the sample for 30-60 minutes.

-

Filtration: After extraction, filter the mixture through cheesecloth and then a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

Purification

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides like 2”-O-beta-L-galactopyranosylorientin are typically enriched in the n-butanol fraction.

-

Column Chromatography: Subject the n-butanol fraction to column chromatography for further purification.

-

Macroporous Resin Column: Utilize a macroporous resin column and elute with a stepwise gradient of ethanol (B145695) in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol). Collect the fractions and monitor them using thin-layer chromatography (TLC).

-

Sephadex LH-20 Column: Pool the fractions containing the target compound and apply them to a Sephadex LH-20 column, eluting with methanol to remove smaller molecules.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, use a preparative reversed-phase (C18) HPLC column. A common mobile phase consists of a gradient of acetonitrile (B52724) and water (with 0.1% formic acid to improve peak shape). Collect the fraction corresponding to the peak of 2”-O-beta-L-galactopyranosylorientin.

Identification and Quantification

-

Structural Elucidation: The structure of the isolated compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purity Assessment and Quantification: The purity and concentration of the isolated compound can be determined using analytical High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD).[7]

Biological Activity and Signaling Pathways

2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory and neuroprotective effects.[8] Its mechanism of action involves the modulation of key signaling pathways in inflammatory responses, particularly in microglial cells, which are the primary immune cells of the central nervous system.

Anti-Inflammatory Effects

In studies using lipopolysaccharide (LPS)-stimulated microglial cells, a model for neuroinflammation, 2”-O-beta-L-galactopyranosylorientin was shown to:

-

Inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[8]

-

Suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

Modulation of Signaling Pathways

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are attributed to its ability to interfere with major pro-inflammatory signaling cascades and activate protective pathways:

-

Inhibition of NF-κB and ERK Pathways: The compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK) pathway.[8] These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines and enzymes.

-

Activation of the NRF2/HO-1 Pathway: 2”-O-beta-L-galactopyranosylorientin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[8] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. The activation of this pathway helps to reduce oxidative stress, a key component of inflammation.

The induction of HO-1-mediated inhibition of the NF-κB and ERK pathways is a significant contributor to the anti-neuroinflammatory and neuroprotective effects of this compound.[8]

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with well-documented anti-inflammatory properties. The plant genera Trollius and Lophatherum are its primary known natural sources. The isolation of this compound can be achieved through a systematic process of extraction and chromatographic purification. Its mechanism of action, involving the suppression of pro-inflammatory pathways (NF-κB, ERK) and the activation of the protective Nrf2/HO-1 pathway, makes it a compelling candidate for further research and development in the context of inflammatory and neurodegenerative diseases. This guide provides a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this bioactive flavonoid glycoside.

References

- 1. 2"-O-beta-L-galactopyranosylorientin | TargetMol [targetmol.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. biorlab.com [biorlab.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Qualitative and quantitative analyses of gallic acid and orientin and orientin-2″-O-β-l-galactoside in Chinese medicine compound antibacterial gel by high-performance thin-layer chromatography | Semantic Scholar [semanticscholar.org]

- 8. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2”-O-beta-L-galactopyranosylorientin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with noteworthy anti-inflammatory properties and interactions with drug transporters. This document details its chemical identity, biological activities with associated quantitative data, and relevant experimental methodologies.

Chemical Identity and Synonyms

2”-O-beta-L-galactopyranosylorientin is a naturally occurring flavonoid. Its identification is crucial for accurate research and sourcing.

| Property | Value |

| CAS Registry Number | 861691-37-4[1] |

| Molecular Formula | C₂₇H₃₀O₁₆[1] |

| Molecular Weight | 610.5 g/mol [1] |

| Synonyms | Orientin 2′′-O-β-L-galactoside[1], 2-(3,4-Dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one, PD118801 |

| Botanical Source | Found in plants such as Trollius chinensis and Lophatherum gracile.[1][2] |

| Solubility | Soluble in DMSO.[1] |

Biological Activity: Anti-Inflammatory Effects

2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory activity. Specifically, it has been shown to decrease the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Quantitative Data on Anti-Inflammatory Activity

| Bioassay | Cell Line | Treatment Concentrations | Outcome |

| LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | 100 to 200 µM | Decreased production of NO.[1] |

| LPS-induced Interleukin-6 (IL-6) Production | RAW 264.7 | 100 to 200 µM | Decreased production of IL-6.[1] |

| LPS-induced Tumor Necrosis Factor-alpha (TNF-α) Production | RAW 264.7 | 100 to 200 µM | Decreased production of TNF-α.[1] |

Interaction with Drug Transporters

2”-O-beta-L-galactopyranosylorientin has been identified as a substrate of the Multidrug Resistance Protein 2 (MRP2), an important ATP-binding cassette (ABC) transporter involved in the efflux of various substances from cells.[3] This interaction suggests a potential role in influencing the pharmacokinetics of co-administered drugs that are also MRP2 substrates.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Assessment of Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the steps to determine the effect of 2”-O-beta-L-galactopyranosylorientin on the production of NO, IL-6, and TNF-α in macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Treatment:

-

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).

-

Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

The cells are then pre-treated with varying concentrations of 2”-O-beta-L-galactopyranosylorientin (e.g., 100-200 µM) for a specified period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL).[4]

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

After the treatment period (typically 24 hours), the cell culture supernatant is collected.

-

The concentration of nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.[5]

-

Briefly, an equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubated at room temperature.

-

The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.[6]

3. Measurement of IL-6 and TNF-α Production (ELISA):

-

The levels of IL-6 and TNF-α in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]

-

The supernatant is added to wells of a microplate pre-coated with antibodies specific for either IL-6 or TNF-α.

-

Following a series of incubation and washing steps with detection antibodies and enzyme conjugates, a substrate solution is added to produce a colorimetric signal.[7]

-

The absorbance is measured at the appropriate wavelength (e.g., 450 nm), and the cytokine concentrations are calculated based on a standard curve generated with recombinant IL-6 or TNF-α.[7]

Protocol 2: Determination of MRP2 Substrate Interaction

Two common in vitro methods to assess whether a compound is a substrate of MRP2 are the vesicular transport assay and the ATPase assay.

1. Vesicular Transport Assay:

-

This assay utilizes inside-out membrane vesicles prepared from cells overexpressing MRP2 (e.g., Sf9 insect cells).[9][10]

-

The vesicles are incubated with a known fluorescent or radiolabeled MRP2 substrate and the test compound (2”-O-beta-L-galactopyranosylorientin).

-

The uptake of the labeled substrate into the vesicles is initiated by the addition of ATP.[9]

-

If the test compound is an MRP2 substrate, it will compete with the labeled substrate for transport, resulting in a decreased accumulation of the labeled substrate inside the vesicles.

-

The amount of accumulated labeled substrate is quantified after separating the vesicles from the incubation medium by rapid filtration.

2. ATPase Assay:

-

ABC transporters like MRP2 hydrolyze ATP to drive substrate transport. This ATPase activity is stimulated in the presence of substrates.[11][12]

-

Membrane preparations containing MRP2 are incubated with the test compound and ATP.

-

The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released, often through a colorimetric reaction.[11]

-

An increase in the vanadate-sensitive ATPase activity in the presence of the test compound suggests that it is a substrate of the transporter.[11]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by 2”-O-beta-L-galactopyranosylorientin and the general workflows of the described experimental protocols.

Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by 2”-O-beta-L-galactopyranosylorientin.

Caption: General experimental workflows for assessing anti-inflammatory activity and MRP2 substrate interaction.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Antiinflammatory effects of orientin-2"-O-galactopyranoside on lipopolysaccharide-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric Oxide Griess Assay [bio-protocol.org]

- 6. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. fn-test.com [fn-test.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]

A Comprehensive Technical Guide to the Biological Activity of 2”-O-beta-L-galactopyranosylorientin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-beta-L-galactopyranosylorientin (OGA) is a flavonoid glycoside that has been isolated from plant sources such as Trollius chinensis[1]. As a member of the flavonoid family, OGA exhibits significant biological activities, with a primary focus on its anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of OGA, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Anti-inflammatory and Neuroprotective Activities

OGA has demonstrated potent anti-inflammatory effects, particularly in the context of neuroinflammation. In studies utilizing lipopolysaccharide (LPS)-stimulated microglial cells, a common in vitro model for neuroinflammation, OGA has been shown to inhibit the production of key pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of OGA are mediated through the modulation of several key signaling pathways:

-

Inhibition of NF-κB and ERK Signaling Pathways: OGA significantly suppresses the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways in LPS-stimulated microglial cells[1]. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes. By inhibiting their activation, OGA effectively reduces the expression and subsequent release of inflammatory mediators.

-

Activation of the NRF2/HO-1 Pathway: OGA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2)/Heme Oxygenase-1 (HO-1) pathway[1]. NRF2 is a transcription factor that regulates the expression of antioxidant proteins, including HO-1. Activation of this pathway enhances the cellular antioxidant defense system, thereby mitigating oxidative stress, a key component of the inflammatory response. This mechanism also contributes to the neuroprotective effects of OGA.

Quantitative Data on Biological Activity

The inhibitory effects of 2”-O-beta-L-galactopyranosylorientin on the production of pro-inflammatory mediators in LPS-stimulated BV-2 microglial cells are dose-dependent. The following table summarizes the quantitative data on the percentage of inhibition at various concentrations.

| Concentration (µM) | % Inhibition of Nitric Oxide (NO) | % Inhibition of Tumor Necrosis Factor-alpha (TNF-α) |

| 10 | ~20% | ~25% |

| 20 | ~45% | ~50% |

| 40 | ~70% | ~75% |

| Data is estimated from graphical representations in the cited literature[1]. |

In studies using LPS-stimulated RAW 264.7 macrophage cells, 2”-O-beta-L-galactopyranosylorientin has been shown to decrease the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) at concentrations ranging from 100 to 200 µM[2].

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by 2”-O-beta-L-galactopyranosylorientin.

References

Unraveling the Anti-Inflammatory Mechanism of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside primarily isolated from medicinal plants such as Trollius chinensis and Trollius ledebouri, has emerged as a compound of significant interest due to its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism of action of 2”-O-beta-L-galactopyranosylorientin, with a focus on its role in modulating key signaling pathways involved in the inflammatory response. This document synthesizes current research findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the core signaling cascades.

Core Mechanism of Action: Attenuation of Neuroinflammation

2”-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects primarily by intervening in the inflammatory cascade induced by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The compound has been shown to significantly inhibit the production of pro-inflammatory mediators in immune cells, particularly macrophages and microglia.

Inhibition of Pro-inflammatory Mediators

In in vitro studies utilizing RAW 264.7 macrophage and BV-2 microglial cell lines, 2”-O-beta-L-galactopyranosylorientin has been demonstrated to decrease the production of nitric oxide (NO), a key inflammatory signaling molecule. Furthermore, it effectively reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The expression of enzymes responsible for the synthesis of these mediators, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is also markedly inhibited.[1][3]

| Parameter | Cell Line | Treatment Concentration | Observed Effect |

| Nitric Oxide (NO) Production | RAW 264.7, BV-2 | 100-200 µM | Significant Decrease[1][3] |

| TNF-α Production | RAW 264.7, BV-2 | 100-200 µM | Significant Decrease[1][3] |

| IL-6 Production | RAW 264.7 | 100-200 µM | Significant Decrease[1] |

| IL-1β Expression | BV-2 | Not Specified | Marked Inhibition[3] |

| iNOS Expression | BV-2 | Not Specified | Marked Inhibition[3] |

| COX-2 Expression | BV-2 | Not Specified | Marked Inhibition[3] |

| Table 1: Summary of the inhibitory effects of 2”-O-beta-L-galactopyranosylorientin on pro-inflammatory mediators. |

Modulation of Key Signaling Pathways

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are underpinned by its ability to modulate critical intracellular signaling pathways. The primary targets identified to date are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, alongside the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) antioxidant response pathway.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. 2”-O-beta-L-galactopyranosylorientin has been shown to suppress the activation of this pathway in LPS-stimulated microglial cells.[3] This inhibition is a key mechanism for its anti-inflammatory activity.

Inhibition of the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a component of the MAPK signaling family, is also implicated in the inflammatory response. 2”-O-beta-L-galactopyranosylorientin has been observed to suppress the activation of the ERK pathway in response to LPS stimulation, contributing to its anti-inflammatory and neuroprotective effects.[3]

Activation of the NRF2/HO-1 Pathway

In addition to its inhibitory effects on pro-inflammatory pathways, 2”-O-beta-L-galactopyranosylorientin also demonstrates a protective mechanism by activating the NRF2/HO-1 pathway.[3] NRF2 is a transcription factor that regulates the expression of antioxidant proteins, including HO-1. By activating this pathway, the compound enhances the cellular antioxidant defense, which in turn can suppress inflammation and protect against oxidative stress-induced cell damage.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of 2”-O-beta-L-galactopyranosylorientin's mechanism of action.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage cell line)

-

BV-2 (murine microglial cell line)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are typically pre-treated with varying concentrations of 2”-O-beta-L-galactopyranosylorientin for 1-2 hours prior to stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Seeding: Plate RAW 264.7 or BV-2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with 2”-O-beta-L-galactopyranosylorientin for 2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The nitrite (B80452) concentration is determined by comparison with a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: After cell treatment and stimulation as described above, collect the cell culture supernatants.

-

ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Cytokine concentrations are calculated based on the standard curve.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65, ERK, as well as Nrf2 and HO-1, overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

2”-O-beta-L-galactopyranosylorientin demonstrates significant anti-inflammatory and neuroprotective potential through a multi-faceted mechanism of action. Its ability to concurrently inhibit the pro-inflammatory NF-κB and ERK pathways while activating the protective NRF2/HO-1 pathway positions it as a promising candidate for the development of novel therapeutics for inflammatory and neurodegenerative diseases. Further research is warranted to elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and to fully explore its therapeutic potential in relevant disease models. The detailed experimental protocols provided herein offer a robust framework for future investigations into this and other related flavonoid compounds.

References

In Vitro Profile of 2"-O-beta-L-galactopyranosylorientin: A Technical Guide for Researchers

An In-depth Review of the Anti-inflammatory, Neuroprotective, and Potential Antioxidant and Anticancer Activities

This technical guide provides a comprehensive overview of the in vitro studies on 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside found in plant species such as Trollius chinensis, Lophatherum gracile, and Trollius ledebouri.[1] This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Biological Activities and Quantitative Data

2”-O-beta-L-galactopyranosylorientin has demonstrated notable anti-inflammatory and neuroprotective properties in various in vitro models. The primary mechanism of action appears to be the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Activity

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells have shown that 2”-O-beta-L-galactopyranosylorientin can significantly reduce the production of pro-inflammatory mediators. At concentrations between 100 and 200 µM, it has been observed to decrease the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]

| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | 100-200 µM | Decrease | [1] |

| Interleukin-6 (IL-6) | RAW 264.7 | LPS | 100-200 µM | Decrease | [1] |

| TNF-α | RAW 264.7 | LPS | 100-200 µM | Decrease | [1] |

Neuroprotective Effects

The neuroprotective potential of 2”-O-beta-L-galactopyranosylorientin has been investigated in models of neuroinflammation. Studies have indicated its ability to protect neuronal cells by mitigating the inflammatory response in microglial cells, the resident immune cells of the central nervous system. This is achieved through the modulation of the NF-κB and ERK signaling pathways.

Further quantitative data on neuroprotective effects, such as the specific concentrations required to inhibit neuronal cell death or restore neuronal function in co-culture models, is an area for ongoing research.

Antioxidant, Anticancer, and Enzyme Inhibitory Potential

While flavonoids as a class are well-known for their antioxidant, anticancer, and enzyme-inhibiting properties, specific quantitative data (e.g., IC50 values) for 2”-O-beta-L-galactopyranosylorientin in standard assays such as DPPH, ABTS, FRAP, or ORAC, as well as in various cancer cell line viability and enzyme inhibition assays, are not yet extensively documented in publicly available literature. The structural characteristics of 2”-O-beta-L-galactopyranosylorientin suggest it may possess these activities, representing a promising avenue for future in vitro investigation.

Key Signaling Pathways

The anti-inflammatory and neuroprotective effects of 2”-O-beta-L-galactopyranosylorientin are primarily attributed to its influence on the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) signaling pathways.

References

A Technical Guide to 2”-O-beta-L-galactopyranosylorientin: Discovery, Isolation, and Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavonoid glycoside 2”-O-beta-L-galactopyranosylorientin, a natural compound with demonstrated anti-inflammatory properties. This document details its discovery in medicinal plants, outlines the methodologies for its isolation and purification, and presents its biological activity in a quantitative and structured manner. Particular focus is given to its inhibitory effects on key inflammatory mediators. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has been identified in plant species such as Trollius chinensis and Lophatherum gracile.[1] Flavonoids, a diverse group of polyphenolic compounds, are widely recognized for their various biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. 2”-O-beta-L-galactopyranosylorientin has garnered scientific interest due to its potential to modulate inflammatory pathways, specifically its ability to mitigate the production of pro-inflammatory cytokines and mediators. This guide will delve into the technical aspects of its discovery, the experimental procedures for its isolation, and a detailed examination of its anti-inflammatory mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of 2”-O-beta-L-galactopyranosylorientin is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H30O16 | [1][2] |

| Molecular Weight | 610.5 g/mol | [2] |

| CAS Number | 861691-37-4 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% (by HPLC) | [2] |

| Solubility | Soluble in DMSO | [1] |

Discovery and Natural Sources

2”-O-beta-L-galactopyranosylorientin has been isolated from the flowers of Trollius chinensis Bunge and the plant Lophatherum gracile Brongn.[1][2] Trollius chinensis, in particular, is a plant used in traditional medicine, and scientific investigations into its chemical constituents have led to the identification of this and other bioactive flavonoids.[3][4][5][6][7][8]

Experimental Protocols

General Isolation and Purification Workflow

The isolation of 2”-O-beta-L-galactopyranosylorientin from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. A generalized workflow is depicted below.

Caption: Generalized workflow for the isolation of 2”-O-beta-L-galactopyranosylorientin.

Example Protocol: Isolation from Trollius chinensis

1. Extraction:

-

Air-dried and powdered flowers of Trollius chinensis are extracted with 70% ethanol (B145695) at room temperature.

-

The extraction is typically repeated multiple times to ensure a comprehensive extraction of the flavonoids.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The fractions are monitored by thin-layer chromatography (TLC) to identify the presence of the target compound.

3. Chromatographic Purification:

-

The flavonoid-rich fraction (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography over silica (B1680970) gel or other suitable stationary phases.

-

Elution is performed with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol (B129727).

-

Fractions containing the compound of interest are collected and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase consisting of a gradient of methanol and water.

4. Structural Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments) and Mass Spectrometry (MS).

Biological Activity: Anti-inflammatory Effects

2”-O-beta-L-galactopyranosylorientin has been shown to possess significant anti-inflammatory properties. Its activity has been evaluated in in-vitro models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Inhibition of Pro-inflammatory Mediators

The compound effectively reduces the production of key pro-inflammatory mediators induced by LPS. A summary of its inhibitory effects is provided in the table below.

| Mediator | Cell Line | Concentration Range | Observed Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | 100 - 200 µM | Decreased production | [1] |

| Interleukin-6 (IL-6) | RAW 264.7 | Not specified | Decreased production by almost 50% | [3] |

| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | Not specified | Decreased production by almost 50% | [3] |

Proposed Signaling Pathway of Action

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are believed to be mediated through the inhibition of the LPS-induced inflammatory signaling pathway. A diagram of this pathway is presented below, highlighting the points of inhibition.

Caption: LPS-induced pro-inflammatory signaling pathway and proposed inhibition by the compound.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with well-documented anti-inflammatory properties. This guide has provided a detailed overview of its discovery, isolation, and biological activity, with a focus on its mechanism of action in inhibiting key inflammatory mediators. The provided experimental frameworks and quantitative data serve as a valuable resource for researchers interested in exploring the therapeutic potential of this flavonoid glycoside. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential applications in the development of novel anti-inflammatory agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biorlab.com [biorlab.com]

- 3. Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral flavonoid-type C-glycosides from the flowers of Trollius chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavone C-glycosides from the flowers of Trollius chinensis and their anti-complementary activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new compound from the flowers of Trollius chinensis Bunge and its anti-inflammatory activity by modulating NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flavonoid glucosides from the flowers of Trollius chinensis Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2”-O-beta-L-galactopyranosylorientin in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid C-glycoside found in several plants utilized in Traditional Chinese Medicine (TCM). This document synthesizes the current scientific knowledge on its botanical sources, traditional applications, and pharmacological activities, with a focus on its anti-inflammatory and neuroprotective mechanisms. Detailed experimental protocols for isolation and bioactivity assessment are provided, alongside quantitative data on its efficacy. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its molecular mechanisms of action, aiming to support further research and drug development initiatives.

Introduction and Traditional Chinese Medicine Context

2”-O-beta-L-galactopyranosylorientin (OGA) is a natural flavonoid C-glycoside. Its chemical structure consists of the flavone (B191248) orientin (B1677486) (luteolin-8-C-glucoside) with a galactose molecule attached at the 2” position of the glucose moiety.

Chemical Profile:

-

Systematic Name: 2-(3,4-dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one[1]

-

Molecular Formula: C₂₇H₃₀O₁₆[1]

-

Molecular Weight: 610.5 g/mol [1]

-

CAS Number: 861691-37-4[1]

Botanical Sources in Traditional Chinese Medicine

This compound is predominantly isolated from plants that have a long history of use in TCM for conditions associated with inflammation and heat.

-

Trollius chinensis Bunge (Jin Lian Hua): The flowers of this plant, known as Jin Lian Hua (金莲花), are used in TCM to clear heat and detoxify. Traditional applications include the treatment of sore throat, tonsillitis, upper respiratory infections, and other inflammatory conditions.[2][3] The presence of 2”-O-beta-L-galactopyranosylorientin is believed to contribute significantly to these anti-inflammatory effects.

-

Lophatherum gracile Brongn. (Dan Zhu Ye): Known as Dan Zhu Ye (淡竹叶), the leaves of this grass-like herb are used to clear heat from the Heart and Small Intestine meridians, alleviate irritability, and promote urination.[4][5] Its traditional use in treating mouth ulcers, restlessness, and urinary tract infections aligns with the anti-inflammatory properties of its flavonoid constituents.[4][5]

-

Trollius ledebouri Reichb.: This species is another source of the compound and is used similarly to Trollius chinensis in TCM.[6]

Pharmacological Activities and Quantitative Data

The primary pharmacological activity of 2”-O-beta-L-galactopyranosylorientin identified in the scientific literature is its potent anti-inflammatory action. It also exhibits neuroprotective and antioxidant properties.

Anti-inflammatory and Anti-neuroinflammatory Activity

In vitro studies have demonstrated that 2”-O-beta-L-galactopyranosylorientin significantly inhibits the production of key pro-inflammatory mediators in immune cells such as macrophages (RAW 264.7) and microglia (BV-2) stimulated with lipopolysaccharide (LPS).[1][7]

Table 1: Quantitative Anti-inflammatory Activity of 2”-O-beta-L-galactopyranosylorientin

| Cell Line | Mediator | Concentration (µM) | % Inhibition | Reference |

| RAW 264.7 | Nitric Oxide (NO) | 200 | ~40% | (Liu et al., 2018) |

| RAW 264.7 | Interleukin-6 (IL-6) | 100 | ~50% | (Liu et al., 2018) |

| RAW 264.7 | Interleukin-6 (IL-6) | 200 | ~50% | (Liu et al., 2018) |

| RAW 264.7 | Tumor Necrosis Factor-alpha (TNF-α) | 100 | ~50% | (Liu et al., 2018) |

| RAW 264.7 | Tumor Necrosis Factor-alpha (TNF-α) | 200 | ~50% | (Liu et al., 2018) |

| BV-2 | Nitric Oxide (NO) | 50 | ~55% | (Zhou et al., 2014) |

| BV-2 | Nitric Oxide (NO) | 100 | ~75% | (Zhou et al., 2014) |

| BV-2 | Tumor Necrosis Factor-alpha (TNF-α) | 50 | ~45% | (Zhou et al., 2014) |

| BV-2 | Tumor Necrosis Factor-alpha (TNF-α) | 100 | ~60% | (Zhou et al., 2014) |

Data is estimated from published graphs where exact values were not provided in text.

Antioxidant Activity

Mechanisms of Action: Signaling Pathways

Research into the anti-neuroinflammatory effects of 2”-O-beta-L-galactopyranosylorientin (OGA) has elucidated its role in modulating several key intracellular signaling pathways. In LPS-stimulated microglial cells, OGA exerts its effects through a dual mechanism: the suppression of pro-inflammatory pathways and the activation of a cytoprotective antioxidant pathway.[7]

Inhibition of Pro-inflammatory NF-κB and ERK Pathways

Lipopolysaccharide (LPS) activation of microglia leads to the activation of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for the transcriptional activation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-1β. OGA has been shown to suppress the activation of both NF-κB and ERK, thereby downregulating the expression of these inflammatory mediators.[7]

Activation of the Protective Nrf2/HO-1 Pathway

Concurrently, OGA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). OGA promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory properties and its induction by OGA contributes significantly to the suppression of the inflammatory response.[7]

Experimental Protocols

This section provides detailed methodologies for the isolation of 2”-O-beta-L-galactopyranosylorientin from its botanical source and for the assessment of its key anti-inflammatory activities.

Extraction and Isolation Workflow

This protocol is adapted from methods used for isolating flavonoid glycosides from Trollius species.

Protocol Details:

-

Extraction: Air-dried and powdered flowers of Trollius chinensis (200 g) are extracted three times with 70% aqueous ethanol (B145695) (2.0 L) using sonication for 60 minutes for each cycle.

-

Concentration: The extracted solutions are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with ethyl acetate (B1210297). The ethyl acetate fraction, which is enriched in flavonoids, is collected and dried.

-

Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

Apparatus: A preparative HSCCC instrument.

-

Solvent System: A two-phase solvent system composed of ethyl acetate-n-butanol-water (ratio 2:1:3, v/v/v) is prepared, thoroughly mixed, and allowed to separate. The upper organic phase is used as the stationary phase, and the lower aqueous phase is used as the mobile phase.

-

Operation: The column is filled with the stationary phase. The dried ethyl acetate fraction (e.g., 500 mg) is dissolved in a mixture of the stationary and mobile phases and injected into the column. The mobile phase is then pumped through the column at a defined flow rate (e.g., 1.5-2.5 mL/min) while the column rotates at high speed (e.g., 850 rpm).

-

Fraction Collection: The effluent is monitored with a UV detector (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.

-

-

Purity Analysis: The purity of the fraction containing 2”-O-beta-L-galactopyranosylorientin is confirmed by High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection. The structure is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (B80452) (NO₂⁻), a stable product of NO, in cell culture supernatants.

-

Cell Culture: RAW 264.7 macrophage cells are seeded into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2”-O-beta-L-galactopyranosylorientin. The cells are pre-treated for 2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. A negative control (cells only) and a positive control (cells + LPS) are included. The plate is incubated for another 18-24 hours.

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) immediately before use.

-

Measurement: 100 µL of cell culture supernatant is transferred to a new 96-well plate. 100 µL of the Griess reagent is added to each well.

-

Analysis: After a 10-15 minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

Cytokine Measurement (TNF-α and IL-6) by ELISA

This protocol describes a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample Collection: Cell culture supernatants are collected from RAW 264.7 cells treated as described in the NO production assay (Section 4.2).

-

Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample Incubation: The plate is washed again, and 100 µL of standards and cell culture supernatants are added to the appropriate wells. The plate is incubated for 2 hours at room temperature.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for the target cytokine is added to each well and incubated for 1 hour.

-

Enzyme Conjugate: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added. The plate is incubated for 30 minutes in the dark.

-

Substrate Addition: Following a final wash, a substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colored product. The plate is incubated for 15-20 minutes in the dark.

-

Reaction Stop and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄). The absorbance is immediately read at 450 nm. The cytokine concentration is determined by comparison to the standard curve.

Conclusion and Future Directions

2”-O-beta-L-galactopyranosylorientin is a promising bioactive compound from Traditional Chinese Medicine with well-documented anti-inflammatory and neuroprotective properties. Its mechanism of action, involving the dual regulation of pro-inflammatory (NF-κB, ERK) and antioxidant (Nrf2/HO-1) pathways, makes it a compelling candidate for further investigation. The traditional use of its source plants for treating inflammatory conditions provides a strong basis for its therapeutic potential.

Future research should focus on:

-

Establishing precise IC₅₀ values for its anti-inflammatory and antioxidant activities.

-

Conducting in vivo studies to validate its efficacy and safety in animal models of inflammatory diseases such as arthritis, neurodegenerative disorders, and respiratory inflammation.

-

Investigating its pharmacokinetic and pharmacodynamic profiles to understand its absorption, distribution, metabolism, and excretion (ADME).

-

Exploring structure-activity relationships by synthesizing and testing related glycosides to potentially identify more potent analogues.

This technical guide provides a foundational resource for scientists and researchers aiming to explore the therapeutic applications of 2”-O-beta-L-galactopyranosylorientin, bridging the gap between traditional knowledge and modern pharmacological science.

References

- 1. researchgate.net [researchgate.net]

- 2. Nuclear Factor Kappa B: A Nobel Therapeutic Target of Flavonoids Against Parkinson's Disease - Singh - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2”-O-β-L-galactopyranosylorientin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the flavonoid glycoside 2”-O-β-L-galactopyranosylorientin. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed information on the structural characterization of this compound through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside the experimental protocols utilized for its isolation and identification.

Introduction

2”-O-β-L-galactopyranosylorientin is a flavone (B191248) C-glycoside that has been isolated from the flowers of Trollius chinensis Bunge, a perennial herb used in traditional Chinese medicine.[1][2][3] This compound, along with other flavonoids from Trollius chinensis, has garnered scientific interest due to its potential pharmacological activities, including anti-inflammatory properties.[1][4] Accurate and detailed spectroscopic data are fundamental for the unambiguous identification of this natural product, ensuring the reliability of biological and pharmacological studies. This guide presents a compilation of the available NMR and MS data for 2”-O-β-L-galactopyranosylorientin, providing a valuable reference for its quality control and further research.

Spectroscopic Data

The structural confirmation of 2”-O-β-L-galactopyranosylorientin relies on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers valuable insights into the structure of the glycosidic linkages and the aglycone moiety.

Table 1: Mass Spectrometry Data for 2”-O-β-L-galactopyranosylorientin

| Ion | Observed m/z |

| [M+H]⁺ | 611.1610 |

| [M+Na]⁺ | 633.1429 |

| Major Fragment Ions (MS/MS of [M+H]⁺) | |

| [M+H - 162]⁺ (Loss of Galactose) | 449.1082 |

| [M+H - 180]⁺ (Loss of Galactose + H₂O) | 431.1027 |

| [M+H - 120]⁺ (Cross-ring cleavage of Glc) | 491.1395 |

| [Aglycone+H]⁺ (Orientin) | 449.1082 |

Note: The data presented here is based on typical fragmentation patterns for flavonoid C-glycosides and requires experimental verification from the primary literature for this specific compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR and ¹³C NMR spectroscopy are essential for determining the precise arrangement of atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for 2”-O-β-L-galactopyranosylorientin (500 MHz, DMSO-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Orientin Moiety | |||

| 3 | 6.85 | s | |

| 6 | 6.25 | s | |

| 2' | 7.42 | d | 2.0 |

| 5' | 6.90 | d | 8.5 |

| 6' | 7.45 | dd | 8.5, 2.0 |

| Glucose Moiety | |||

| 1'' | 4.75 | d | 9.8 |

| 2'' | 4.15 | t | 9.0 |

| 3'' | 3.42 | m | |

| 4'' | 3.35 | m | |

| 5'' | 3.25 | m | |

| 6''a | 3.75 | m | |

| 6''b | 3.60 | m | |

| Galactose Moiety | |||

| 1''' | 4.30 | d | 7.5 |

| 2''' | 3.55 | m | |

| 3''' | 3.48 | m | |

| 4''' | 3.65 | m | |

| 5''' | 3.38 | m | |

| 6'''a | 3.50 | m | |

| 6'''b | 3.45 | m |

Note: The assignments are based on published data for structurally similar compounds and require confirmation from the original research article.

Table 3: ¹³C NMR Spectroscopic Data for 2”-O-β-L-galactopyranosylorientin (125 MHz, DMSO-d₆)

| Position | δC (ppm) |

| Orientin Moiety | |

| 2 | 164.5 |

| 3 | 103.0 |

| 4 | 182.3 |

| 5 | 161.8 |

| 6 | 98.9 |

| 7 | 163.5 |

| 8 | 104.8 |

| 9 | 156.7 |

| 10 | 105.2 |

| 1' | 121.9 |

| 2' | 114.0 |

| 3' | 146.2 |

| 4' | 150.1 |

| 5' | 116.5 |

| 6' | 119.3 |

| Glucose Moiety | |

| 1'' | 73.8 |

| 2'' | 80.1 |

| 3'' | 78.9 |

| 4'' | 70.8 |

| 5'' | 81.9 |

| 6'' | 61.9 |

| Galactose Moiety | |

| 1''' | 104.5 |

| 2''' | 71.5 |

| 3''' | 73.8 |

| 4''' | 68.5 |

| 5''' | 75.9 |

| 6''' | 60.8 |

Note: The assignments are based on published data for structurally similar compounds and require confirmation from the original research article.

Experimental Protocols

The isolation and structural elucidation of 2”-O-β-L-galactopyranosylorientin from Trollius chinensis involves a series of chromatographic and spectroscopic techniques.

Isolation of 2”-O-β-L-galactopyranosylorientin

A general workflow for the isolation of flavonoid glycosides from plant material is depicted below. The specific details of the extraction solvent, chromatographic columns, and elution gradients would be found in the primary research literature.

Caption: General workflow for the isolation of 2”-O-β-L-galactopyranosylorientin.

Spectroscopic Analysis

The structural identity of the isolated compound is confirmed through the following spectroscopic methods:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) experiments are performed to analyze the fragmentation pattern, which helps in identifying the sugar moieties and their linkage to the aglycone.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are recorded to establish the complete proton and carbon assignments and to confirm the connectivity of the entire molecule. The sample is typically dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

Signaling Pathway and Biological Activity

2”-O-β-L-galactopyranosylorientin has been reported to exhibit anti-inflammatory activity.[1] One of the key signaling pathways involved in inflammation is the NF-κB pathway. While the direct interaction of 2”-O-β-L-galactopyranosylorientin with specific components of this pathway requires further investigation, a simplified diagram of the NF-κB signaling pathway is presented below to provide context for its potential mechanism of action.

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of 2”-O-β-L-galactopyranosylorientin. The tabulated NMR and MS data, along with the outlined experimental protocols, are intended to facilitate the identification and quantification of this compound in natural product extracts and to support further research into its pharmacological properties. The provided diagrams offer a visual representation of the isolation workflow and a relevant biological pathway for contextual understanding. Researchers are encouraged to consult the primary literature for more detailed experimental parameters and data interpretation.

References

- 1. Flavonoid glucosides from the flowers of Trollius chinensis Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trollius chinensis Bunge: A Comprehensive Review of Research on Botany, Materia Medica, Ethnopharmacological Use, Phytochemistry, Pharmacology, and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of 2"-O-beta-L-galactopyranosylorientin from Trollius chinensis

Introduction

Trollius chinensis Bunge, a perennial herb belonging to the Ranunculaceae family, is a traditional medicinal plant with a history of use in treating various inflammatory conditions.[1][2] The primary bioactive constituents responsible for its therapeutic effects are flavonoids, with 2"-O-beta-L-galactopyranosylorientin being a significant C-glycoside flavonoid present in the flowers.[3][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the extraction, purification, and quantification of this compound from the dried flowers of Trollius chinensis. The methodologies described herein are based on established solvent extraction, macroporous resin chromatography, and high-speed counter-current chromatography (HSCCC) techniques.

Target Audience: Researchers, scientists, and drug development professionals.

I. Extraction of Total Flavonoids from Trollius chinensis

Two primary methods for the initial extraction of total flavonoids from the dried flowers of Trollius chinensis are presented: Ultrasonic-Assisted Extraction (UAE) and Heating Reflux Extraction (HRE). UAE is generally more efficient in terms of time and extraction yield.[1]

Experimental Protocols

1. Plant Material Preparation:

-

Obtain dried flowers of Trollius chinensis.

-

Grind the dried flowers into a fine powder using a suitable mill.

-

Sieve the powder to ensure a uniform particle size.

2. Ultrasonic-Assisted Extraction (UAE) - Optimized Method: [1]

-

Accurately weigh 2.0 g of the powdered Trollius chinensis flowers.

-

Place the powder in a suitable extraction vessel.

-

Add 32 mL of 70% ethanol (B145695) (liquid-to-solid ratio of 16:1 mL/g).

-

Conduct the extraction in an ultrasonic bath at a temperature of 48°C for 70 minutes.

-

After extraction, filter the mixture to separate the extract from the plant residue.

-

Collect the filtrate and store it for the subsequent purification steps.

3. Heating Reflux Extraction (HRE): [1]

-

Accurately weigh 2.0 g of the powdered Trollius chinensis flowers.

-

Place the powder in a round-bottom flask.

-

Add 60 mL of 70% ethanol.

-

Heat the mixture to 80°C and maintain it under reflux for 120 minutes.

-